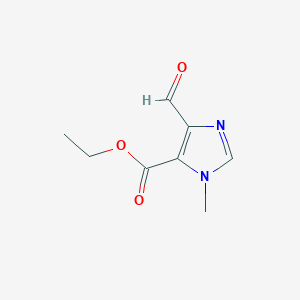

ethyl 4-formyl-1-methyl-1H-imidazole-5-carboxylate

CAS No.: 2111324-86-6

Cat. No.: VC6509902

Molecular Formula: C8H10N2O3

Molecular Weight: 182.179

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2111324-86-6 |

|---|---|

| Molecular Formula | C8H10N2O3 |

| Molecular Weight | 182.179 |

| IUPAC Name | ethyl 5-formyl-3-methylimidazole-4-carboxylate |

| Standard InChI | InChI=1S/C8H10N2O3/c1-3-13-8(12)7-6(4-11)9-5-10(7)2/h4-5H,3H2,1-2H3 |

| Standard InChI Key | HQAYVMIXASNCOQ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(N=CN1C)C=O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, ethyl 4-formyl-1-methyl-1H-imidazole-5-carboxylate, reflects its substituent arrangement:

-

A methyl group at the 1-position stabilizes the imidazole ring through electron-donating effects.

-

A formyl group (-CHO) at the 4-position introduces electrophilic character, enabling participation in condensation reactions (e.g., Schiff base formation).

-

An ethyl ester (-COOEt) at the 5-position enhances solubility in organic solvents and serves as a leaving group in nucleophilic substitutions.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀N₂O₃ |

| Molecular Weight | 182.18 g/mol |

| IUPAC Name | Ethyl 4-formyl-1-methyl-1H-imidazole-5-carboxylate |

| Canonical SMILES | CCOC(=O)C1=C(N=CN1C)C=O |

| Boiling Point (Predicted) | ~400–410°C |

| Solubility | Soluble in DMSO, methanol, chloroform |

The formyl group’s presence distinguishes this compound from common imidazole derivatives like ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate, replacing the amino (-NH₂) group with a carbonyl functionality. This alteration significantly impacts reactivity, as the formyl group can act as a substrate for nucleophilic attack or participate in redox reactions.

Synthesis and Derivative Preparation

Synthetic Routes

While no direct synthesis protocols for ethyl 4-formyl-1-methyl-1H-imidazole-5-carboxylate are documented, plausible pathways can be inferred from analogous imidazole chemistry:

Oxidation of 4-Aminomethyl Derivatives

Amino-to-formyl conversions are well-established in organic synthesis. For example, ethyl 4-aminomethyl-1-methyl-1H-imidazole-5-carboxylate could undergo oxidative deamination using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane to yield the formyl derivative.

Direct Formylation

Reactivity and Functionalization

Electrophilic and Nucleophilic Sites

-

Formyl Group: The aldehyde functionality at C4 is highly electrophilic, enabling reactions such as:

-

Schiff base formation with primary amines.

-

Grignard additions to generate secondary alcohols.

-

Oxidation to carboxylic acids or reduction to hydroxymethyl groups.

-

-

Ester Group: The ethyl ester at C5 can undergo hydrolysis (acidic or basic) to yield carboxylic acids or transesterification with other alcohols.

-

Imidazole Ring: The nitrogen atoms at positions 1 and 3 participate in hydrogen bonding and coordination chemistry, making the compound a potential ligand for metal complexes.

Stability Considerations

The formyl group’s sensitivity to oxidation necessitates inert storage conditions (e.g., under nitrogen, at –20°C). Additionally, the imidazole ring’s basicity (pKa ~7) may lead to protonation under acidic conditions, altering solubility and reactivity.

Applications in Medicinal Chemistry

Anticancer Activity

Imidazole derivatives frequently exhibit anticancer properties via mechanisms such as:

-

Topoisomerase Inhibition: Intercalation into DNA or interference with topoisomerase enzymes.

-

Reactive Oxygen Species (ROS) Generation: Electrophilic formyl groups may induce oxidative stress in cancer cells.

Table 2: Comparative Bioactivity of Imidazole Derivatives

Industrial and Materials Science Applications

Coordination Polymers

The formyl and ester groups enable chelation of metal ions (e.g., Cu²⁺, Fe³⁺), facilitating the synthesis of metal-organic frameworks (MOFs) with applications in gas storage or catalysis.

Agrochemical Intermediates

Imidazole derivatives are precursors to herbicides and pesticides. The formyl group’s reactivity allows for derivatization into hydrazones or thiosemicarbazones, enhancing bioactivity against plant pathogens.

Future Research Directions

Mechanistic Studies

-

Kinetic Isotope Effects: Elucidate the formyl group’s role in enzyme inhibition.

-

Computational Modeling: Predict binding affinities for biological targets using DFT or molecular docking.

Synthetic Optimization

-

Develop flow chemistry protocols to improve yield and purity.

-

Explore biocatalytic routes for sustainable synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume